2-[(1,3-Thiazol-5-yl)methoxy]pyrazine
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Overview
Description
“2-[(1,3-Thiazol-5-yl)methoxy]pyrazine” is a synthetic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of thiazole, an organic five-aromatic ring compound with a general formula of C3H3NS .
Synthesis Analysis
The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis and Potential Biological Activities
Heterocyclic Compounds in Medicinal Chemistry : The synthesis of various heterocyclic compounds, including pyrazoles, 1,2,4-triazoles, and thiazoles, demonstrates their strategic role in modern medicine and pharmacy. These compounds, due to their chemical modifiability and significant pharmacological potential, are promising for interacting with biological targets. The creation of condensed systems involving these heterocycles is scientifically attractive and holds promise for developing new substances with specific types of activity, including antifungal properties as highlighted in the docking studies with 14-α-demethylase lanosterol (Fedotov, Hotsulia, & Panasenko, 2022).
Androgen Receptor Antagonists and Anti-Prostate Cancer Activities : Synthesized compounds from pyrazole, triazole, and thiazole derivatives have shown potent activities as androgen receptor antagonists and anti-prostate cancer agents, comparing favorably with Bicalutamide, a reference drug. The detailed synthesis and evaluation of these compounds indicate their potential for therapeutic applications in prostate cancer treatment (Bahashwan et al., 2014).
Anticancer Agents Incorporating Pyranochromene Moiety : The synthesis of novel thiazole-pyranochromene and thiadiazole-pyranochromene derivatives through heterocyclization has been explored. These compounds were evaluated against HEPG2-1 cancer cells, with several showing promising anticancer activity. This research underscores the utility of these heterocyclic compounds as potential anticancer agents, confirming the relevance of computational studies in predicting biological activity (Gomha et al., 2018).
Antimicrobial Activities of Heterocyclic Compounds : The synthesis of pyrazolines, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines and their evaluation for antimicrobial activities have demonstrated their potential as antimicrobial, anti-inflammatory, and analgesic agents. These findings suggest the versatility of these compounds in creating effective agents against various pathogens (Zaki, Sayed, & Elroby, 2016).
Mechanism of Action
Target of Action
For instance, some thiazole compounds have been found to interact with DNA and topoisomerase II .
Mode of Action
For example, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Thiazole derivatives have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine, have been found to interact with a variety of enzymes, proteins, and other biomolecules . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Cellular Effects
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is not fully understood. It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, suggesting that they may be involved in similar metabolic pathways .
Properties
IUPAC Name |
5-(pyrazin-2-yloxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-11-8(4-9-1)12-5-7-3-10-6-13-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOFHSMFTWUIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)OCC2=CN=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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